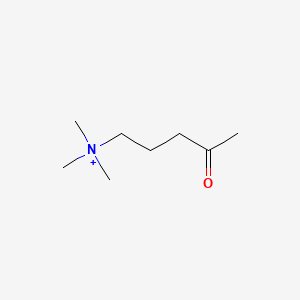
Trimethyl(4-oxopentyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-trimethyl-N-(4-oxopentyl)ammonium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and 4-oxopentyl.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
Trimethyl(4-oxopentyl)ammonium, a derivative of acetylcholine, has shown potent nicotinic activity. Its crystal structure was analyzed using X-ray structure analysis, revealing significant differences in conformation compared to acetylcholine (Gieren & Kokkinidis, 1982).
Chemical Modification and Application
A novel quaternary ammonium salt, synthesized using L-carnitine and cinnamic acid, was studied for its potential as a double prodrug. The synthesis involved acetylation and esterification, leading to a compound with interesting chemical properties (Xiao, 2008).
Solubilization of Carbon Nanotubes
In the field of nanotechnology, certain quaternary ammonium compounds, including trimethyl variants, have been used to solubilize single-walled carbon nanotubes in water. This property is crucial for various applications in material science and nanotechnology (Tomonari, Murakami, & Nakashima, 2006).
Corrosion Inhibition
Ammonium-based ionic liquids, including trimethyl variants, have been investigated for their corrosion inhibition properties. These studies are significant in the context of developing environmentally friendly lubricants and corrosion inhibitors (Gabler et al., 2011).
Water Treatment and Flocculation
Quaternary ammonium compounds, including trimethyl variants, have been synthesized for use as water-soluble cationic flocculants. These compounds are effective in water and wastewater treatment, demonstrating superior properties compared to traditional flocculants (Wang et al., 2009).
Electrochemical Applications
Trimethyl-n-hexylammonium variants have been studied for their electrochemical behavior, particularly in the context of electroplating media for various metals. Understanding their redox behavior in room temperature molten salt solutions is crucial for applications in electrochemistry and material science (Murase, Nitta, Hirato, & Awakura, 2001).
Antibacterial Properties
Chitosan derivatives, including those modified with trimethyl ammonium groups, have been evaluated for their antibacterial properties. These studies are important for the development of new antimicrobial agents and materials (Cai et al., 2015).
Eigenschaften
CAS-Nummer |
25351-37-5 |
|---|---|
Produktname |
Trimethyl(4-oxopentyl)ammonium |
Molekularformel |
C8H18NO+ |
Molekulargewicht |
144.23 g/mol |
IUPAC-Name |
trimethyl(4-oxopentyl)azanium |
InChI |
InChI=1S/C8H18NO/c1-8(10)6-5-7-9(2,3)4/h5-7H2,1-4H3/q+1 |
InChI-Schlüssel |
UKCYTFTWLWVZSO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC[N+](C)(C)C |
Kanonische SMILES |
CC(=O)CCC[N+](C)(C)C |
Verwandte CAS-Nummern |
25351-18-2 (iodide) |
Synonyme |
4-oxo-N,N,N-trimethylpentaminium chloride 4-oxo-N,N,N-trimethylpentanaminium iodide 5-TMAP 5-trimethylammonio-2-pentanone ketopentyltrimethylammonium KPTMA OTMA iodide trimethyl(4-oxopentyl)ammonium trimethyl(4-oxopentyl)ammonium chloride trimethyl(4-oxopentyl)ammonium iodide trimethyl(4-oxopentyl)ammonium perchlorate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




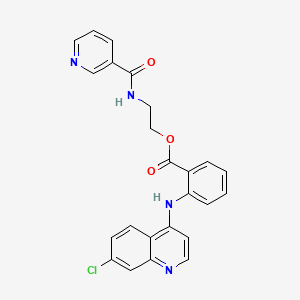
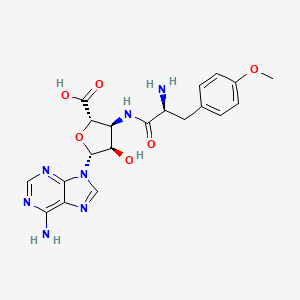
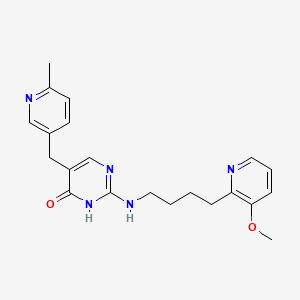


![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)
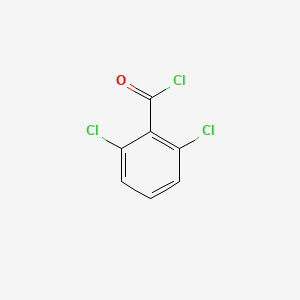

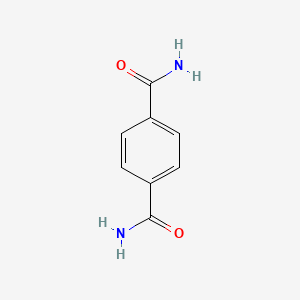
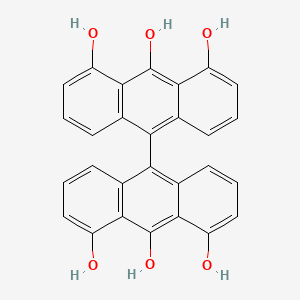
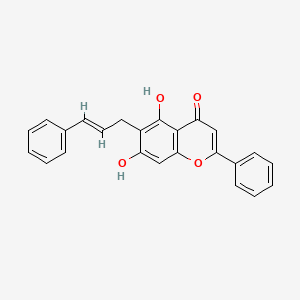
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)
![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)